Selectivity vs. Dual Inhibitor 39
In a competitive activity-based protein profiling (ABPP) assay using Raji cell lysates, LU-002i was directly compared to compound 39, a dual β2i/β5i inhibitor [1]. LU-002i demonstrated exclusive targeting of the β2i subunit (IC50 = 0.18 μM) with no detectable inhibition of β5i or any other proteasome subunit (IC50 > 100 μM for β5i, β5c, β1i, β1c) [1]. In contrast, compound 39 inhibited both β2i (IC50 = 0.057 μM) and β5i (IC50 = 0.046 μM) [1].
Compound 39: β2i 0.057 μM, β5i 0.046 μM
| Evidence Dimension | Inhibitory potency and selectivity against the six catalytic subunits of the human 20S proteasome |
|---|---|
| Target Compound Data | β2i: IC50 = 0.18 μM; β2c: IC50 = 12.1 μM; β5i, β5c, β1i, β1c: IC50 > 100 μM |
| Comparator Or Baseline | Compound 39: β2i: IC50 = 0.057 μM; β2c: IC50 = 2.5 μM; β5i: IC50 = 0.046 μM; β5c: IC50 = 5.0 μM; β1i, β1c: IC50 > 100 μM |
| Quantified Difference | LU-002i exhibits >555-fold selectivity for β2i over β5i, while compound 39 is a potent dual inhibitor of both β2i and β5i. |
| Conditions | Competitive ABPP in Raji cell lysates; apparent IC50 values determined from dose-response curves. |
Why This Matters
This direct comparison establishes that LU-002i provides a clean, single-subunit pharmacological tool, whereas compound 39 introduces confounding β5i inhibition, which is critical for experimental designs requiring unambiguous attribution of biological effects to β2i blockade.
- [1] Xin, B. T., et al. (2019). Structure-Based Design of Inhibitors Selective for Human Proteasome β2c or β2i Subunits. Journal of Medicinal Chemistry, 62(3), 1626-1642. (Table 5) View Source
